Butyl rubber

概要

説明

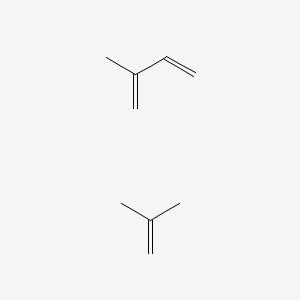

Butyl rubber is a synthetic polymer known for its unique properties and applications. This compound is commonly referred to as this compound, which is a type of synthetic rubber. It is produced by the polymerization of 2-methylpropene (isobutylene) with small amounts of 2-methyl-1,3-butadiene (isoprene). The resulting polymer is highly resistant to chemicals and weathering, making it suitable for various industrial applications .

準備方法

Synthetic Routes and Reaction Conditions

The polymerization of 2-methylpropene with 2-methyl-1,3-butadiene is typically carried out in the presence of a catalyst. One common method involves the use of azobisisobutyronitrile as a radical initiator. The reaction is conducted in a solvent mixture, such as 2,2,4-trimethylpentane and carbon tetrachloride, under an inert nitrogen atmosphere. The reaction mixture is heated to around 75°C, and the polymerization process is allowed to proceed for several hours.

Industrial Production Methods

In industrial settings, the production of butyl rubber involves the copolymerization of isobutylene with isoprene in large reactors. The process is typically carried out at low temperatures to control the polymerization rate and achieve the desired molecular weight distribution. The resulting polymer is then purified and processed into various forms, such as sheets, granules, or coatings .

化学反応の分析

Types of Reactions

Butyl rubber undergoes several types of chemical reactions, including:

Oxidation: The polymer can be oxidized to form various oxidation products.

Substitution: The polymer can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.

Cross-linking: The polymer chains can be cross-linked through vulcanization, which involves the formation of sulfur bridges between polymer chains.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) are used for substitution reactions.

Cross-linking: Sulfur or sulfur-containing compounds are used in the vulcanization process.

Major Products Formed

Oxidation: Oxidized derivatives of the polymer.

Substitution: Halogenated polymers.

Cross-linking: Vulcanized rubber with enhanced mechanical properties.

科学的研究の応用

Butyl rubber has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying polymerization mechanisms and kinetics.

Biology: Employed in the development of biocompatible materials for medical devices and implants.

Medicine: Utilized in the production of drug delivery systems and medical tubing.

作用機序

The mechanism by which Butyl rubber exerts its effects involves the formation of a highly stable polymer network. The polymer chains are cross-linked through vulcanization, which enhances the mechanical strength and chemical resistance of the material. The molecular targets and pathways involved in this process include the formation of sulfur bridges between polymer chains, which create a three-dimensional network structure .

類似化合物との比較

Similar Compounds

1,3-Butadiene, 2-methyl-, homopolymer:

2-Propenoic acid, 2-methyl-, methyl ester, polymer with 1,3-butadiene: A copolymer used in various applications, including adhesives and coatings.

Uniqueness

Butyl rubber is unique due to its high chemical resistance and durability. Unlike other similar compounds, it can be cross-linked through vulcanization to form a highly stable and resilient material. This makes it particularly suitable for applications requiring long-term performance under harsh conditions .

特性

CAS番号 |

68081-82-3 |

|---|---|

分子式 |

C9H16 |

分子量 |

124.22 g/mol |

IUPAC名 |

2-methylbuta-1,3-diene;2-methylprop-1-ene |

InChI |

InChI=1S/C5H8.C4H8/c1-4-5(2)3;1-4(2)3/h4H,1-2H2,3H3;1H2,2-3H3 |

InChIキー |

VHOQXEIFYTTXJU-UHFFFAOYSA-N |

SMILES |

CC(=C)C.CC(=C)C=C |

正規SMILES |

CC(=C)C.CC(=C)C=C |

| 68441-14-5 9010-85-9 68081-82-3 |

|

同義語 |

butyl rubber |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

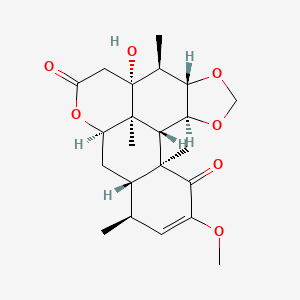

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,5-Dimethoxy-2-[(1-oxo-2-thiophen-2-ylethyl)amino]benzoic acid methyl ester](/img/structure/B1218868.png)

![2-Hexadecanoyloxyethylsulfanyl-[2-(trimethylazaniumyl)ethoxy]phosphinate](/img/structure/B1218886.png)